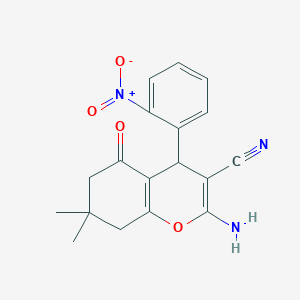![molecular formula C15H18ClNO B10889381 N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10889381.png)
N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)bicyclo[221]heptane-2-carboxamide is a chemical compound with the molecular formula C15H18ClNO It is characterized by a bicyclo[221]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique three-dimensional shape
Métodos De Preparación
The synthesis of N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane core from simple starting materials under mild conditions . This reaction can be catalyzed by organocatalysts, which facilitate the formation of the desired product with high enantioselectivity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the design of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclo[2.2.1]heptane core but differ in their substituents, leading to variations in their chemical and biological properties.
Chloro-substituted phenyl compounds: These compounds contain a chloro group on the phenyl ring, similar to this compound, but may have different functional groups attached.
The uniqueness of N-(3-chloro-2-methylphenyl)bicyclo[221]heptane-2-carboxamide lies in its combination of the bicyclo[22
Propiedades
Fórmula molecular |
C15H18ClNO |
|---|---|
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C15H18ClNO/c1-9-13(16)3-2-4-14(9)17-15(18)12-8-10-5-6-11(12)7-10/h2-4,10-12H,5-8H2,1H3,(H,17,18) |
Clave InChI |
VQRWDUMGQKOVHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2CC3CCC2C3 |
Solubilidad |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate](/img/structure/B10889300.png)
![N-benzyl-2-{2-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10889308.png)
![3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10889310.png)
![(2E)-2-cyano-N-(3-ethoxyphenyl)-3-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)prop-2-enamide](/img/structure/B10889313.png)

![4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10889328.png)

![(2Z,5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10889342.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889346.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10889350.png)
![2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10889362.png)
![4-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B10889367.png)

![2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10889378.png)
